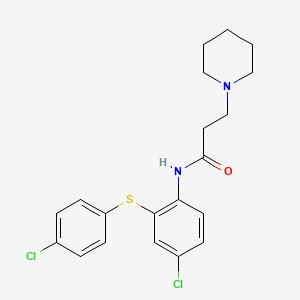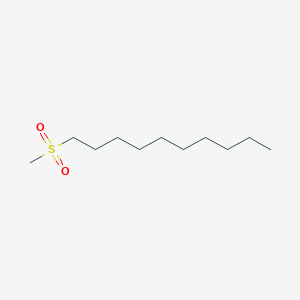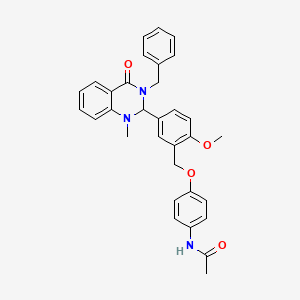
N-(4-((5-(3-Benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is a complex organic compound with a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The quinazolinone scaffold is known for its diverse biological activities, making this compound a valuable target for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with 4-(2-methoxybenzyloxy)phenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution; electrophilic reagents like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its quinazolinone core.
Biology: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop it as a therapeutic agent.
Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone and 6,7-dimethoxy-4-quinazolinone share the quinazolinone core and exhibit similar biological activities.
Benzylated Compounds: Compounds with benzyl groups, such as benzyl benzoate and benzyl alcohol, have similar structural features and chemical reactivity.
Uniqueness
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and benzyl groups, along with the quinazolinone core, make it a versatile compound for various applications in medicinal chemistry and pharmacology.
Propiedades
Fórmula molecular |
C32H31N3O4 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
N-[4-[[5-(3-benzyl-1-methyl-4-oxo-2H-quinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C32H31N3O4/c1-22(36)33-26-14-16-27(17-15-26)39-21-25-19-24(13-18-30(25)38-3)31-34(2)29-12-8-7-11-28(29)32(37)35(31)20-23-9-5-4-6-10-23/h4-19,31H,20-21H2,1-3H3,(H,33,36) |
Clave InChI |
JILCQDCBYJJYNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3N(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)

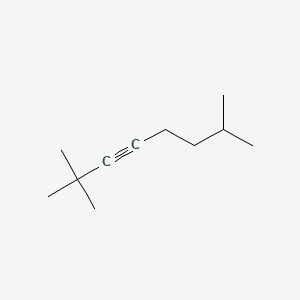

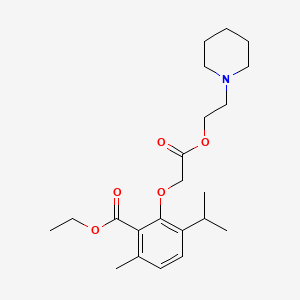
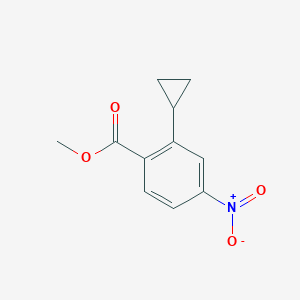
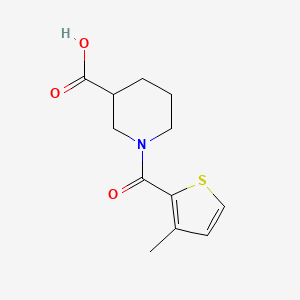
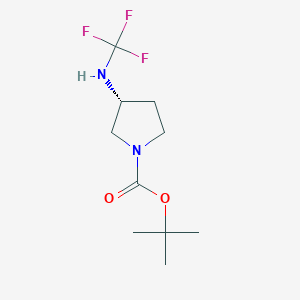
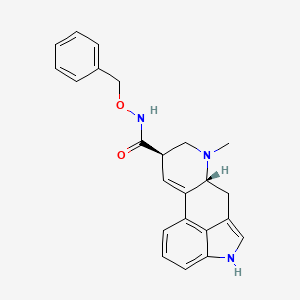
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
